molecular formula C11H12N2O3S B8603348 N-(4,5-dihydro-1,3-thiazol-2-yl)-2-hydroxy-4-methoxybenzamide

N-(4,5-dihydro-1,3-thiazol-2-yl)-2-hydroxy-4-methoxybenzamide

Cat. No. B8603348
M. Wt: 252.29 g/mol
InChI Key: STBXFJFUBPABJI-UHFFFAOYSA-N
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Patent
US05155106

Procedure details

To 8.87 g of the thus produced 2-(4-methoxy-2-methoxymethoxybenzoylamino)thiazoline was added 200 ml of aqueous hydrochloric acid-methanol, and the mixture was heated under reflux for 15 minutes. The solvent was distilled off in evacuated atomosphere, and to the residue was added saturated aqueous solution of sodium bicarbonate. The mixture was extracted with chloroform, and the extract was dried over anhydrous sodium sulfate. The solvent was distilled off in evacuated atomosphere and the residue was recrystallized from benzene to produce 6.39 g of 2-(2-hydroxy-4-methoxybenzoylamino)thiazoline.
Name
2-(4-methoxy-2-methoxymethoxybenzoylamino)thiazoline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:16]=[CH:15][C:6]([C:7]([NH:9][C:10]2[S:11][CH2:12][CH2:13][N:14]=2)=[O:8])=[C:5]([O:17]COC)[CH:4]=1>Cl.CO>[OH:17][C:5]1[CH:4]=[C:3]([O:2][CH3:1])[CH:16]=[CH:15][C:6]=1[C:7]([NH:9][C:10]1[S:11][CH2:12][CH2:13][N:14]=1)=[O:8] |f:1.2|

Inputs

Step One
Name
2-(4-methoxy-2-methoxymethoxybenzoylamino)thiazoline
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC(=C(C(=O)NC=2SCCN2)C=C1)OCOC
Name
Quantity
200 mL
Type
solvent
Smiles
Cl.CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 15 minutes
Duration
15 min
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off in evacuated atomosphere
ADDITION
Type
ADDITION
Details
to the residue was added saturated aqueous solution of sodium bicarbonate
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the extract was dried over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off in evacuated atomosphere
CUSTOM
Type
CUSTOM
Details
the residue was recrystallized from benzene

Outcomes

Product
Name
Type
product
Smiles
OC1=C(C(=O)NC=2SCCN2)C=CC(=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 6.39 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.